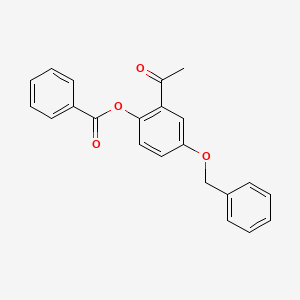![molecular formula C9H15IO3 B14396300 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne CAS No. 89635-87-0](/img/structure/B14396300.png)
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is an organic compound with the molecular formula C9H15IO3. This compound is characterized by the presence of an iodine atom attached to a prop-1-yne group, which is further connected to a chain of ethoxyethoxy groups. It is a colorless liquid that is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne typically involves the reaction of propargyl alcohol with ethylene oxide to form 3-[2-(2-Ethoxyethoxy)ethoxy]-1-propyne. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with the molecular formula C6H14O3, used as a solvent and in various industrial applications.
Diethylene glycol monoethyl ether: Another related compound with similar properties and applications.
Uniqueness
3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne is unique due to the presence of the iodine atom and the triple bond, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound.
Properties
CAS No. |
89635-87-0 |
|---|---|
Molecular Formula |
C9H15IO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
3-[2-(2-ethoxyethoxy)ethoxy]-1-iodoprop-1-yne |
InChI |
InChI=1S/C9H15IO3/c1-2-11-6-7-13-9-8-12-5-3-4-10/h2,5-9H2,1H3 |
InChI Key |
OSHDYUMAOLYGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


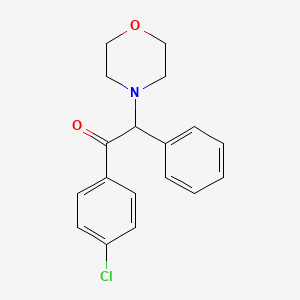

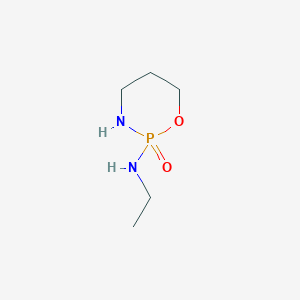
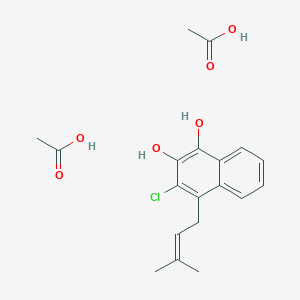
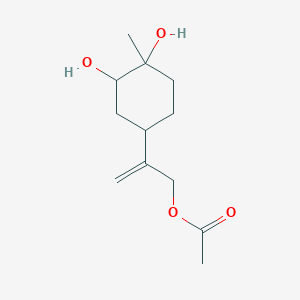
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
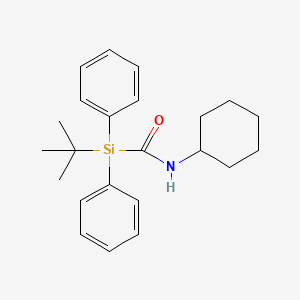
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
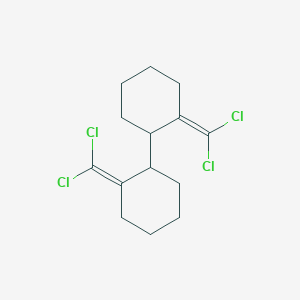
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
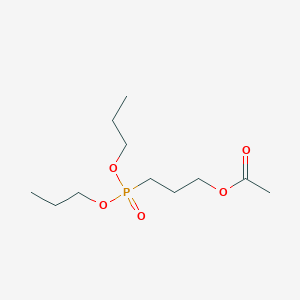

![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
